molecular formula C10H11N3S B185737 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine CAS No. 39181-40-3

5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine

Cat. No. B185737
CAS RN: 39181-40-3
M. Wt: 205.28 g/mol
InChI Key: HSTFNSVDVOLQQH-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Activity : 5-Phenyl-1,3,4-thiadiazole-2-amine was synthesized in a single-step reaction. Heterocyclic azodyes were then synthesized from this compound, characterized by various spectroscopic techniques, and screened for biological activity (Kumar et al., 2013).

  • Spectral and Structural Analysis : New compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine were synthesized and characterized, with an emphasis on their molecular structure as revealed by different spectroscopic methods and X-ray data (Dani et al., 2013).

Biological Applications

  • Antiproliferative and Antimicrobial Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were investigated for their biological activities, showing DNA protective abilities and strong antimicrobial activity against specific strains. They also exhibited cytotoxicity on cancer cell lines (Gür et al., 2020).

  • Synthesis of Novel Metal Complexes : New metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine were prepared and characterized. Their potential applications in various fields were indicated by their diverse properties (Al-Amiery et al., 2009).

Chemical Interactions and Properties

  • Molecular and Crystal Structure : The crystal structure of related compounds like 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole was determined, providing insights into their molecular interactions and stability (Malinovskii et al., 2000).

  • Noncovalent Interactions in Derivatives : The nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines was quantitatively assessed, emphasizing the significance of these interactions in stabilizing the crystal structures of these compounds (El-Emam et al., 2020).

Medical and Pharmaceutical Applications

  • Anticancer and Antitubercular Agents : 5-Phenyl-substituted 1,3,4-thiadiazole-2-amines were synthesized and screened for antitumor and antitubercular activities, with some compounds showing significant in-vitro activities against cancer cell lines (Sekhar et al., 2019).

  • Acetylcholinesterase-Inhibition Activities : Several 5-benzyl-1,3,4-thiadiazol-2-amine derivatives were synthesized and tested for acetylcholinesterase-inhibition activities, showing potential therapeutic applications (Zhu et al., 2016).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used for this purpose .

Future Directions

This involves discussing potential applications of the compound and areas for future research .

properties

IUPAC Name

5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTFNSVDVOLQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350336
Record name 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine

CAS RN

39181-40-3
Record name 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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